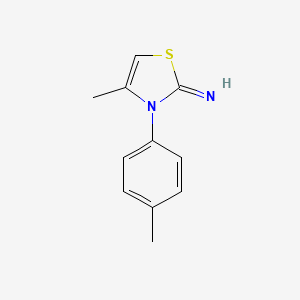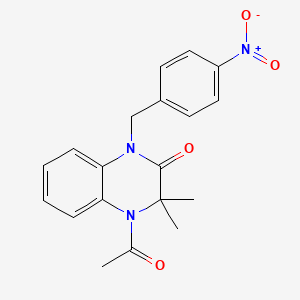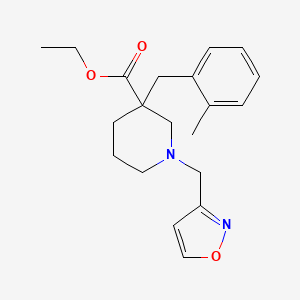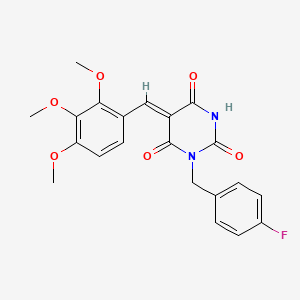
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine, also known as MPTI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPTI belongs to the thiazol family of compounds and has a molecular formula of C12H12N2S. In
作用机制
The mechanism of action of 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways. For example, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response. In addition, this compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be easily monitored. In addition, this compound has been found to be relatively stable under various experimental conditions. However, this compound also has some limitations. For example, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine. One potential direction is to further explore its anticancer activity and its potential use as a chemotherapeutic agent. In addition, the potential use of this compound as a treatment for Alzheimer's disease warrants further investigation. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved biological activity.
合成方法
The synthesis of 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine involves the reaction of 4-methylthiophenol with 4-methylacetophenone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the thiazole ring. The yield of this compound synthesis is reported to be around 50%.
科学研究应用
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In addition, this compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)13-9(2)7-14-11(13)12/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAGHGPJIPZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)




![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)

![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)

